molecular formula C9H13NO B2594670 N-(1-(p-Tolyl)ethyl)hydroxylamine CAS No. 184885-04-9

N-(1-(p-Tolyl)ethyl)hydroxylamine

Cat. No.: B2594670
CAS No.: 184885-04-9
M. Wt: 151.209
InChI Key: PTHHUSZDEHGAJD-UHFFFAOYSA-N
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Description

N-(1-(p-Tolyl)ethyl)hydroxylamine is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NHOH) attached to a tolyl group (a benzene ring substituted with a methyl group) through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-(p-Tolyl)ethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of N-(1-(p-Tolyl)ethyl)nitroamine using reducing agents such as iron powder in the presence of hydrochloric acid can yield this compound . Another method involves the catalytic hydrogenation of N-(1-(p-Tolyl)ethyl)nitroamine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-(p-Tolyl)ethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N-(1-(p-Tolyl)ethyl)hydroxylamine can be compared with other hydroxylamine derivatives, such as:

    N-Hydroxyphthalimide: Used as a catalyst in organic synthesis.

    N-Hydroxybenzotriazole: Employed in peptide synthesis.

    N-Hydroxyurea: Known for its antitumor activity.

Properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,8,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHHUSZDEHGAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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